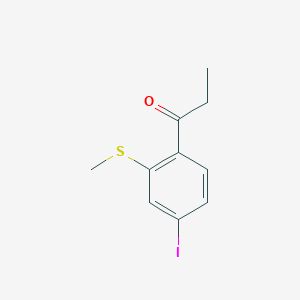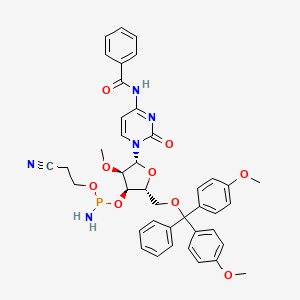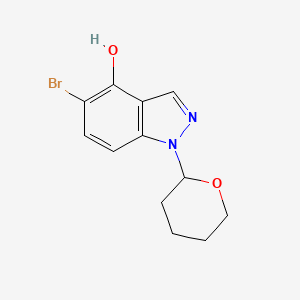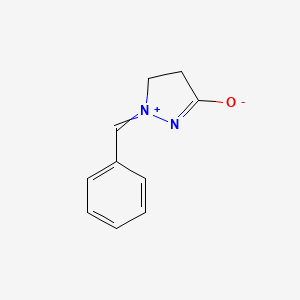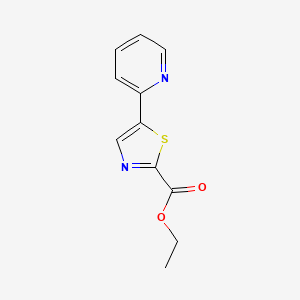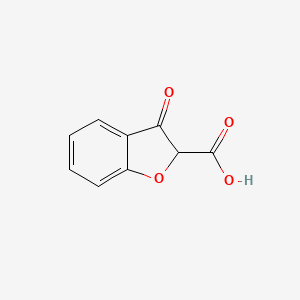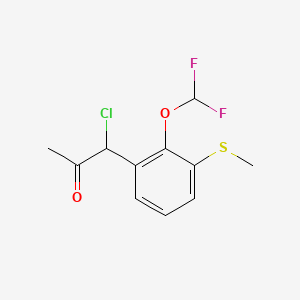![molecular formula C11H9BrO2S B14042082 2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane is a heterocyclic compound that features a brominated benzothiophene moiety fused with a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane typically involves the bromination of benzo[b]thiophene followed by the formation of the dioxolane ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through its conjugated system. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dibromo-2,2’-bibenzo[b]thiophene: Another brominated benzothiophene derivative with similar electronic properties.
2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene: A compound with extended π-conjugation, used in organic semiconductors.
Uniqueness
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts additional stability and functional versatility. This structural feature allows for diverse chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C11H9BrO2S |
|---|---|
Peso molecular |
285.16 g/mol |
Nombre IUPAC |
2-(3-bromo-1-benzothiophen-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C11H9BrO2S/c12-9-7-3-1-2-4-8(7)15-10(9)11-13-5-6-14-11/h1-4,11H,5-6H2 |
Clave InChI |
VBALCINFPPMHRX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=C(C3=CC=CC=C3S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
